molecular formula C19H24N2O2S B2834669 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235642-39-3

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2834669
M. Wt: 344.47
InChI Key: UPSOOMOWHWSJBG-UHFFFAOYSA-N
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Description

“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.471. It’s a part of a larger family of compounds known as fentanyl analogues2.



Synthesis Analysis

Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often synthesized using various organic synthesis techniques, including catalytic protodeboronation of pinacol boronic esters3.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H24N2O2S. However, detailed structural analysis or crystallographic data is not available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. However, similar compounds often undergo various chemical reactions in the context of organic synthesis3.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.471. Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.


Scientific Research Applications

Benzene-1,3,5-tricarboxamide Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important compounds in a range of scientific disciplines due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These attributes allow BTAs to be fully utilized as versatile, supramolecular building blocks in applications extending from nanotechnology and polymer processing to biomedical applications. Their applications are connected to the self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, highlighting their multivalent nature and driving applications in the biomedical field. This review summarizes the different types of BTAs that have appeared in recent literature and the applications they have been evaluated in, indicating the first commercial applications of BTAs are emerging, promising a bright future for this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).

Piperidine and Benzamide Derivatives

The pharmacodynamic and pharmacokinetic properties of cisapride, a substituted piperidinyl benzamide, are indicative of its therapeutic use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, demonstrating the diverse potential applications of piperidine and benzamide derivatives in therapeutic agents targeting the gastrointestinal tract (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Functional Chemical Groups in CNS Acting Drugs

A literature search aimed at identifying functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity found that heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds with potential CNS effects. This research underscores the significance of chemical structures similar to "N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide" in the development of novel CNS acting drugs (Saganuwan, 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the search results. However, similar compounds, especially fentanyl analogues, are often subjects of ongoing research due to their potential medical applications2.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-5-16(18)14-21-10-8-15(9-11-21)13-20-19(22)17-6-4-12-23-17/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSOOMOWHWSJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide

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